molecular formula C18H14N2O6 B14729234 Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate CAS No. 6329-27-7

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate

Cat. No.: B14729234
CAS No.: 6329-27-7
M. Wt: 354.3 g/mol
InChI Key: IWWAAMGBEKMCBB-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate: is an organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a phthalimide moiety and a nitrophenyl group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Nitration of Benzene Ring: The nitrophenyl group is introduced by nitrating a suitable benzene derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the phthalimide moiety with the nitrophenyl group through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phthalimide derivatives.

Scientific Research Applications

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate can be compared with other phthalimide derivatives and nitrophenyl compounds:

    Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-methylphthalimide share similar structural features but differ in their reactivity and applications.

    Nitrophenyl Compounds: Compounds like 3-nitrobenzaldehyde and 3-nitrobenzoic acid have similar nitrophenyl groups but differ in their functional groups and chemical behavior.

The uniqueness of this compound lies in its combination of the phthalimide and nitrophenyl moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

6329-27-7

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C18H14N2O6/c1-26-16(21)10-15(11-5-4-6-12(9-11)20(24)25)19-17(22)13-7-2-3-8-14(13)18(19)23/h2-9,15H,10H2,1H3

InChI Key

IWWAAMGBEKMCBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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